molecular formula C15H22BNO5 B6337741 2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester CAS No. 2096337-57-2

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester

Cat. No.: B6337741
CAS No.: 2096337-57-2
M. Wt: 307.15 g/mol
InChI Key: IWIPJHIUADMVPW-UHFFFAOYSA-N
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Description

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 2-Ethoxycarbonyl-6-methoxypyridine with a boronic acid derivative in the presence of a base. The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-Methoxyphenylboronic Acid Pinacol Ester
  • 2-Methoxycarbonylphenylboronic Acid Pinacol Ester

Uniqueness

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its ethoxycarbonyl and methoxy groups enhance its solubility and reactivity in various organic reactions .

Properties

IUPAC Name

ethyl 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO5/c1-7-20-13(18)11-8-10(9-12(17-11)19-6)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIPJHIUADMVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096337-57-2
Record name 2-(Ethoxycarbonyl)-6-methoxypyridine-4-boronic acid pinacol ester
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